(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone (4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone
Brand Name: Vulcanchem
CAS No.: 1904333-45-4
VCID: VC4314444
InChI: InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2
SMILES: C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4
Molecular Formula: C21H22N4OS
Molecular Weight: 378.49

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone

CAS No.: 1904333-45-4

Cat. No.: VC4314444

Molecular Formula: C21H22N4OS

Molecular Weight: 378.49

* For research use only. Not for human or veterinary use.

(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-6-yl)methanone - 1904333-45-4

Specification

CAS No. 1904333-45-4
Molecular Formula C21H22N4OS
Molecular Weight 378.49
IUPAC Name [4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidin-1-yl]-quinoxalin-6-ylmethanone
Standard InChI InChI=1S/C21H22N4OS/c26-21(15-1-2-18-19(13-15)23-8-7-22-18)24-9-3-17(4-10-24)25-11-5-20-16(14-25)6-12-27-20/h1-2,6-8,12-13,17H,3-5,9-11,14H2
Standard InChI Key RDIPCQRMBMVGHZ-UHFFFAOYSA-N
SMILES C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)C4=CC5=NC=CN=C5C=C4

Introduction

Molecular Formula and Weight

  • Molecular Formula: C22H24N4OS

  • Molecular Weight: Approximately 392.52 g/mol

Structural Features

The compound consists of three main structural components:

  • Thienopyridine Core: A bicyclic structure combining thiophene and pyridine.

  • Piperidine Ring: A six-membered nitrogen-containing heterocycle.

  • Quinoxaline Moiety: A bicyclic aromatic system containing two nitrogen atoms.

These features indicate a complex molecular framework that may interact with biological targets through hydrogen bonding, π-stacking, and hydrophobic interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include:

  • Formation of the Thienopyridine Core: This step often involves cyclization reactions using sulfur-containing reagents and pyridine derivatives.

  • Attachment of the Piperidine Group: Achieved through nucleophilic substitution or reductive amination.

  • Coupling with Quinoxaline: This step uses carbonylation or cross-coupling reactions to attach the quinoxaline moiety to the piperidine ring.

The exact synthetic route depends on the desired purity and yield optimization.

Analytical Characterization

The compound can be characterized using various analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): To confirm the chemical environment of protons and carbons in the molecule.

  • Mass Spectrometry (MS): For determining molecular weight and fragmentation patterns.

  • Infrared Spectroscopy (IR): To identify functional groups such as carbonyl (C=O) and aromatic bonds.

  • Elemental Analysis: To verify the molecular formula by comparing theoretical and experimental percentages of C, H, N, S, and O.

Potential Applications

The unique structure of this compound suggests potential applications in:

  • Anticancer Research: The quinoxaline moiety is known for its cytotoxic properties against cancer cells .

  • Neurological Disorders: The piperidine ring is a common motif in drugs targeting central nervous system receptors.

  • Antimicrobial Agents: Thienopyridine derivatives have shown activity against bacterial and fungal pathogens .

Mechanism of Action

While specific data on this compound is limited, similar molecules act by:

  • Inhibiting enzymes such as kinases or proteases.

  • Binding to DNA or RNA to interfere with replication processes.

  • Modulating receptor activity in signaling pathways.

Comparative Data Table

PropertyValue/Observation
Molecular FormulaC22H24N4OS
Molecular Weight~392.52 g/mol
Key Functional GroupsPiperidine, Quinoxaline, Carbonyl
Potential ApplicationsAnticancer, Antimicrobial, Neurological
Analytical TechniquesNMR, MS, IR, Elemental Analysis

Research Outlook

This compound represents a promising scaffold for drug discovery due to its structural diversity and functional group richness. Future research could focus on:

  • Structure-Activity Relationship Studies (SAR): To optimize biological activity by modifying substituents on the core structure.

  • Pharmacokinetics and Toxicology: To assess its safety profile for therapeutic use.

  • Molecular Docking Studies: To predict binding affinity with biological targets.

By leveraging these approaches, the compound could be developed into a lead candidate for pharmaceutical applications.

This article provides an overview based on available data while emphasizing the need for further experimental validation to unlock its full potential in medicinal chemistry.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator